N'-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide
Description
N’-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of a furan ring, a hydroxyphenyl group, and a carbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)propylideneamino]-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-12(11-6-4-5-7-13(11)18)16-17-15(19)14-9-8-10(2)20-14/h4-9,18H,3H2,1-2H3,(H,17,19)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCKEOHPWYVCHD-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(O1)C)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(O1)C)/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide typically involves the condensation reaction between 5-methylfuran-2-carbohydrazide and 1-(2-hydroxyphenyl)propan-1-one. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid under reflux conditions for several hours. The resulting solution is then cooled to room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the hydrazone linkage can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: It can induce oxidative stress in cells, leading to apoptosis. The hydroxyphenyl group can participate in redox reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(5-chloro-2-hydroxyphenyl)propylidene]-4-hydroxybenzohydrazide
- E-2-chloro-N’-[(1-(5-chloro-2-hydroxyphenyl)propylidene)benzohydrazide
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide is unique due to the presence of the furan ring and the specific substitution pattern on the hydroxyphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar hydrazones.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
